N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic small molecule featuring a benzo[cd]indole core substituted with a butyl group at the 1-position and a 2-oxo-1,2-dihydro moiety. The acetamide side chain is modified with a 4-(ethylsulfonyl)phenyl group, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-3-5-15-27-22-14-13-21(19-7-6-8-20(24(19)22)25(27)29)26-23(28)16-17-9-11-18(12-10-17)32(30,31)4-2/h6-14H,3-5,15-16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGWDKGMWFBRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)CC)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.
Acylation: The acetamide linkage is formed by reacting the indole derivative with an acyl chloride or anhydride.
Sulfonylation: The ethylsulfonyl group is introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the indole core, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Research indicates that N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide exhibits several promising biological activities:
Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further development in treating infections .
Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Core : This can be achieved through cyclization reactions using appropriate precursors.
- Introduction of the Butyl Group : Alkylation reactions with butyl halides under basic conditions are commonly employed.
- Attachment of the Ethylsulfonyl Group : This is usually accomplished through sulfonylation reactions using ethylsulfonyl chloride in the presence of a base.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Antitumor Studies : A study published in a peer-reviewed journal demonstrated that the compound inhibited cell growth in various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Antimicrobial Research : In vitro tests showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Inflammation Models : Experimental models of inflammation have indicated that treatment with this compound resulted in reduced inflammatory markers, supporting its potential use in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways. The compound’s effects could be mediated through binding to these targets, altering their conformation and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzo[cd]indole derivatives with acetamide side chains.
Table 1: Structural and Functional Comparison
Key Observations :
Alkyl Chain Length :
- The target compound’s 1-butyl group likely enhances lipophilicity compared to the ethyl-substituted analog , which may improve tissue penetration but could also increase off-target interactions.
- Shorter alkyl chains (e.g., ethyl) may reduce metabolic stability due to increased susceptibility to oxidative degradation.
Core Heterocycle Modifications :
- Replacement of benzo[cd]indole with isoindole-1,3-dione (Analog 3 ) disrupts the conjugated π-system, altering electronic properties and possibly reducing binding affinity to targets requiring aromatic stacking.
Research Findings and Limitations
- Metabolic Stability : The butyl chain and ethylsulfonyl group may confer resistance to cytochrome P450-mediated metabolism compared to nitro-substituted analogs .
- Toxicity: Nitro-containing analogs (e.g., impurities ) raise red flags for genotoxicity, whereas sulfonyl groups are generally better tolerated in drug candidates.
Biological Activity
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. Its unique structural features, including a benzo[cd]indole moiety and an ethylsulfonyl phenyl group, are believed to contribute significantly to its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.44 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₄S |
| Molecular Weight | 373.44 g/mol |
| Structural Features | Indole derivative, sulfonamide |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The benzo[cd]indole framework is known for its ability to interact with various biological targets, potentially leading to the inhibition of tumor growth. For instance, derivatives of indole have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Activity
The presence of the sulfonamide group in this compound enhances its anti-inflammatory properties. Sulfonamides are known to inhibit the production of pro-inflammatory cytokines and may modulate immune responses. Research has demonstrated that similar compounds can reduce inflammation in animal models by inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that modifications on the indole ring and the sulfonamide group can significantly affect biological activity. For example, the introduction of various substituents on the phenyl ring has been shown to enhance potency against specific cancer cell lines .
Case Studies
- Study on Anticancer Activity : A study conducted on a series of indole derivatives found that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .
- Anti-inflammatory Effects : In a model of acute inflammation, compounds structurally related to this indole derivative were tested for their ability to inhibit edema formation. Results showed a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
